Stereochemical Purity: L-Enantiomer vs. Racemate and D-Enantiomer
The target compound is the specific (S)-enantiomer. Its closest analogs include the racemic mixture (DL-) and the opposite (R)-enantiomer. While direct comparative analytical data for these specific compounds is not available in the provided search results, the fundamental principle of stereochemistry dictates their distinct behavior. The (S)-enantiomer (CAS 41844-71-7) is a single, well-defined stereoisomer, whereas the racemic mixture (DL-Phenylalanine, N-(methoxycarbonyl)-, methyl ester, CAS 70288-75-4) [1] is an equal mixture of (S)- and (R)-enantiomers. The (R)-enantiomer (CAS 153575-99-6) is a distinct compound. This is a class-level inference.
| Evidence Dimension | Chiral Identity |
|---|---|
| Target Compound Data | Single (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 70288-75-4) containing 50% (S) and 50% (R) enantiomers; Single (R)-enantiomer (CAS 153575-99-6). |
| Quantified Difference | 100% (S) vs. 50% (S) in racemate |
| Conditions | Not applicable; based on chemical identity. |
Why This Matters
For applications requiring absolute stereocontrol, such as the synthesis of enantiopure pharmaceuticals, the target (S)-enantiomer is a defined starting material, whereas the racemate requires an additional, costly, and time-consuming resolution step.
- [1] iChemistry. (n.d.). Phenylalanine,N-(methoxycarbonyl)-, methyl ester. CAS 70288-75-4. View Source
